

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Clioquinol

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Compound of Interest

Compound Name: *Clioquinol*

Cat. No.: *B1669181*

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Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the determination of **Clioquinol** in pharmaceutical formulations using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

Clioquinol is an antifungal and antiprotozoal agent. Its accurate quantification in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a rapid, specific, and sensitive RP-HPLC method for the analysis of **Clioquinol**. The method is suitable for routine quality control analysis of **Clioquinol** in bulk drug and various formulations such as creams and ointments.^{[1][2]}

Principle

The method separates **Clioquinol** from its degradation products and other formulation excipients on a C18 stationary phase.^{[1][2]} The separation is achieved using an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic pH.^{[1][2]} Detection and quantification are performed using a UV detector at a wavelength where **Clioquinol** exhibits significant absorbance.^{[1][2]}

Experimental

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Isocratic HPLC system with a UV-Vis detector
Column	Sunfire C18 (250 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase	Acetonitrile : Water (pH 3.0, adjusted with 1% o-phosphoric acid) (90:10, v/v) [1] [2]
Flow Rate	1.0 mL/min [1] [2]
Injection Volume	20 μ L [1]
Detector Wavelength	254 nm [1] [2]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Reagents and Standards

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid (AR grade)
- **Clioquinol** reference standard

Protocol

Preparation of Mobile Phase

- Mix 900 mL of acetonitrile with 100 mL of water.
- Adjust the pH of the mixture to 3.0 using 1% orthophosphoric acid.
- Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

Preparation of Standard Stock Solution

- Accurately weigh approximately 10 mg of **Clioquinol** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.

Preparation of Working Standard Solutions

- From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.1 - 30 µg/mL by diluting with the mobile phase.[\[1\]](#)

Sample Preparation (for Cream/Ointment)

- Accurately weigh a quantity of the cream or ointment equivalent to 10 mg of **Clioquinol** and transfer it to a 100 mL volumetric flask.[\[3\]](#)
- Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the **Clioquinol**.
- Allow the solution to cool to room temperature and then make up the volume to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[\[4\]](#)
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

System Suitability

Before starting the analysis, inject the standard solution (e.g., 10 µg/mL) five times to check the system suitability. The system suitability parameters should meet the criteria listed in Table 2.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	$\leq 2.0\%$

Data Analysis

Identify the **Clioquinol** peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of **Clioquinol** in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.

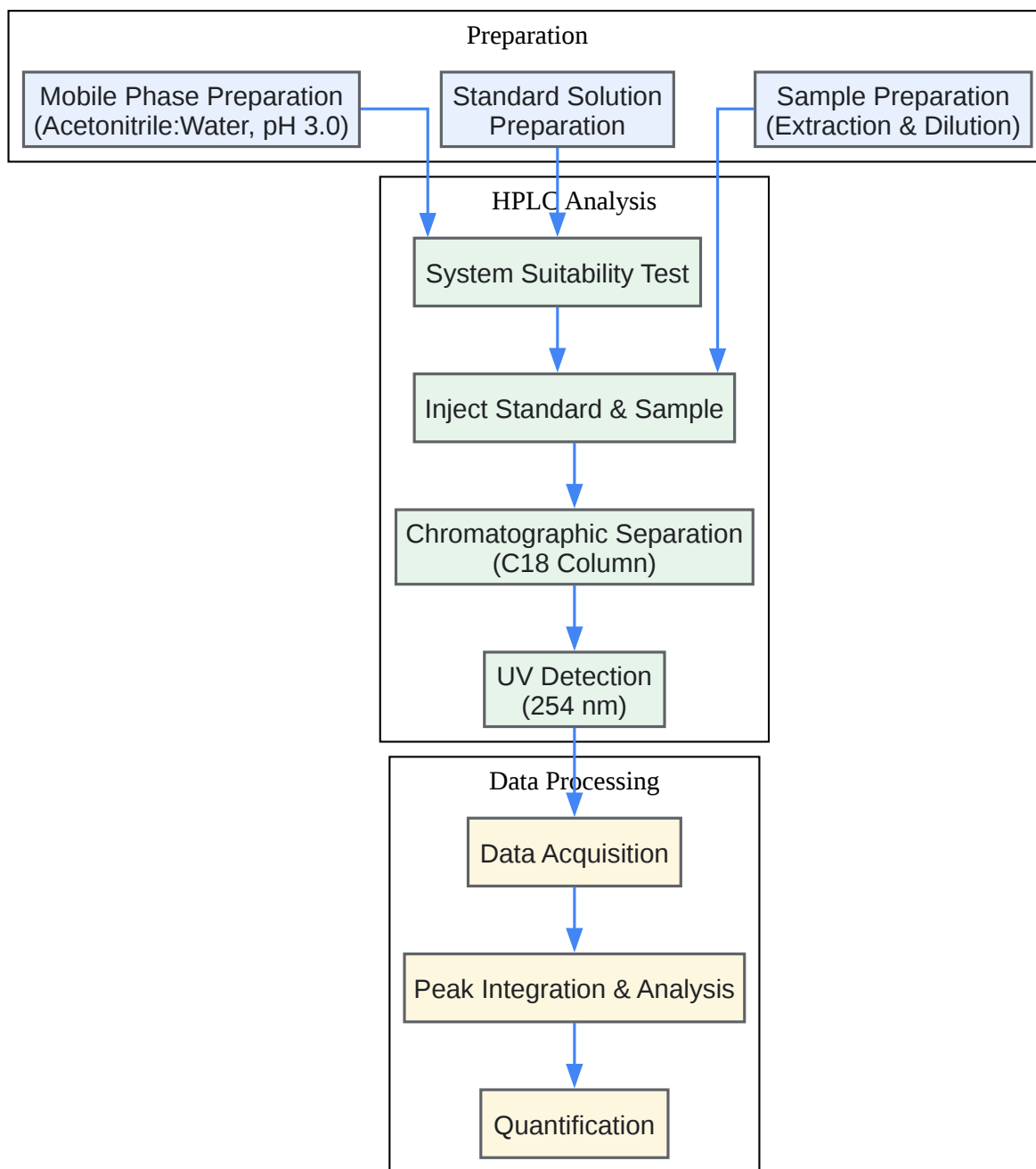
Method Validation Summary

The described method has been validated according to ICH guidelines, and a summary of the validation parameters is presented in Table 3.

Table 3: Method Validation Data

Parameter	Result
Linearity Range	0.1 - 30 $\mu\text{g/mL}$ [1]
Correlation Coefficient (r^2)	> 0.999 [5]
Retention Time	Approximately 6.1 min [1] [2]
Accuracy (Recovery)	98.0% - 102.0%
Precision (%RSD)	$< 2.0\%$
Limit of Detection (LOD)	Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantification (LOQ)	Dependent on instrumentation, typically in the ng/mL range.

Workflow Diagram



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